2-(2-Methylphenyl)benzonitrile

Descripción general

Descripción

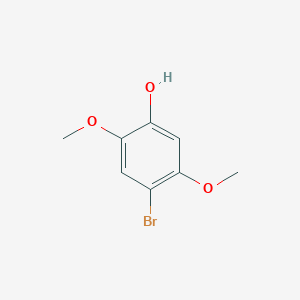

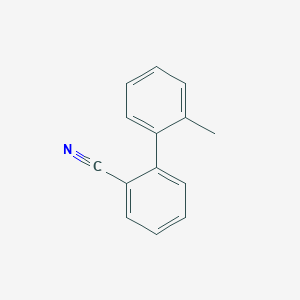

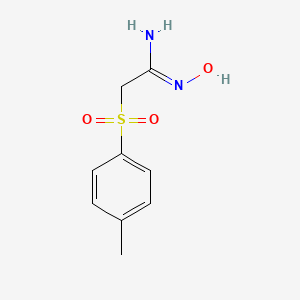

- Benzonitrile , also known as o-tolyl benzonitrile or OTBN , is an aromatic organic compound with the chemical formula C<sub>14</sub>H<sub>11</sub>N .

- It belongs to the nitriles class of organic compounds, characterized by a carbon-nitrogen triple bond.

- Benzonitrile is a colorless liquid with a faint, almond-like odor.

- It is slightly soluble in water but readily dissolves in organic solvents like ethanol, ether, and chloroform.

Synthesis Analysis

- Benzonitrile can be synthesized via ammoxidation of benzene by reacting benzene with ammonia and oxygen in the presence of a catalyst (e.g., molybdenum or bismuth oxides).

- Another method involves the Rosenmund-von Braun reaction , where bromobenzene reacts with copper(I) cyanide to yield benzonitrile.

Molecular Structure Analysis

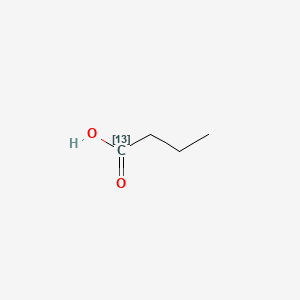

- Benzonitrile features an aromatic benzene ring connected to a nitrile functional group (-C≡N) .

- This structural configuration contributes to its reactivity and polarity.

Chemical Reactions Analysis

- Benzonitrile can be hydrolyzed to benzoic acid or reduced to benzylamine .

- Its nitrile group makes it a potent electrophile, participating in various chemical reactions.

Physical And Chemical Properties Analysis

- Boiling point: 191°C

- Melting point: -13°C

- Slightly soluble in water, readily dissolves in organic solvents

- Molecular weight: 193.24 g/mol

Aplicaciones Científicas De Investigación

1. Green Synthesis of Benzonitrile

- Application Summary : Benzonitrile is a versatile chemical that plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes. It is also a prominent intermediate for the production of benzoguanamine, which is a widely used advanced coating .

- Methods of Application : A novel green benzonitrile synthetic route was proposed with ionic liquid as the recycling agent. The results indicated that hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt ((NH2OH)2$[HSO3-b-Py] HSO4) was an expert alternative to hydroxylamine hydrochloride .

- Results or Outcomes : When the molar ratio of benzaldehyde to (NH2OH)2$[HSO3-b-Py]HSO4 was 1 : 1.5, the volume ratio of paraxylene to [HSO3-b-Py]HSO4 was 2 : 1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 C in 2 h .

2. Synthesis of Benzamides

- Application Summary : Benzonitrile can react with amines to afford N-substituted benzamides after hydrolysis .

- Methods of Application : The reaction involves the nucleophilic addition of an amine to the nitrile group, followed by hydrolysis .

- Results or Outcomes : This reaction provides a method for the synthesis of benzamides, which are useful intermediates in organic synthesis .

3. Precursor to Diphenylmethanimine

- Application Summary : Benzonitrile can serve as a precursor to diphenylmethanimine .

- Methods of Application : This involves a reaction with phenylmagnesium bromide followed by methanolysis .

- Results or Outcomes : The product, diphenylmethanimine, is a useful intermediate in various organic reactions .

4. Pharmaceutical Intermediate

- Application Summary : In the pharmaceutical industry, Benzonitrile is used as an intermediate in the production of various drugs .

- Methods of Application : The nitrile group in the Benzonitrile molecule can be manipulated to create numerous biologically active compounds .

- Results or Outcomes : This has led to the development of a range of pharmaceutical products .

Safety And Hazards

- Benzonitrile is flammable and harmful if swallowed or in contact with skin .

- Proper precautions should be taken during handling and disposal.

Direcciones Futuras

- Research on its applications in pharmaceuticals and other fields.

- Exploration of its potential in chemical synthesis and drug development.

Remember that Benzonitrile has both industrial applications and scientific significance. Its safe handling and disposal are crucial to minimize environmental impact. If you need further details, feel free to inquire! 😊

Propiedades

IUPAC Name |

2-(2-methylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-11-6-2-4-8-13(11)14-9-5-3-7-12(14)10-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDXMVPILZEZSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459048 | |

| Record name | 2-(2-methylphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylphenyl)benzonitrile | |

CAS RN |

157366-46-6 | |

| Record name | 2-(2-methylphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1599759.png)

![[(E)-[(4-methoxyphenyl)methylidene]amino]urea](/img/structure/B1599763.png)

![1,2-Propanediol, 3,3'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B1599764.png)

-lambda4-sulfanylidene}-4-methylbenzenesulfonamide](/img/structure/B1599766.png)

![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1599769.png)

![(2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide](/img/structure/B1599772.png)